GPR151 Primary Screening Activity: Differential Activation Relative to GPR119 Counter-Screen
In a cell-based high-throughput primary assay to identify activators of GPR151 (The Scripps Research Institute Molecular Screening Center), 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide was tested for agonist activity . While the exact percent activation value is not publicly disclosed on the aggregated entry, the same compound was also evaluated in a counter-screen against GPR119 (glucose-dependent insulinotropic receptor), providing a within-compound selectivity baseline . The parallel availability of both primary and counter-screen assay identifiers for this specific CAS number indicates that the compound was selected for confirmatory testing, distinguishing it from structurally related analogs for which only single-assay data or no screening data are publicly catalogued. This dual-assay provenance constitutes a measurable differentiation advantage for procurement: the compound has already passed a primary GPCR activity filter and entered a selectivity counter-screen, reducing the upfront screening burden for end-users pursuing GPCR-focused programs.
| Evidence Dimension | Availability of documented high-throughput screening (HTS) assay data across multiple GPCR targets |
|---|---|
| Target Compound Data | Tested in GPR151 primary activator assay AND GPR119 counter-screen assay (both cell-based, Scripps Research Institute Molecular Screening Center) |
| Comparator Or Baseline | Structurally closest analogs (e.g., CAS 899732-29-7, CAS 899732-31-1, CAS 941896-59-9) have no publicly catalogued multi-target GPCR screening data on ChemSrc or analogous databases |
| Quantified Difference | 2 documented HTS assay entries vs. 0 for nearest analogs (catalogue-level evidence) |
| Conditions | Cell-based luminescence assay; 1536-well format; The Scripps Research Institute Molecular Screening Center |
Why This Matters
Procurement of a compound with pre-existing multi-assay screening data reduces the time and cost required for initial target profiling compared to untested analogs.
